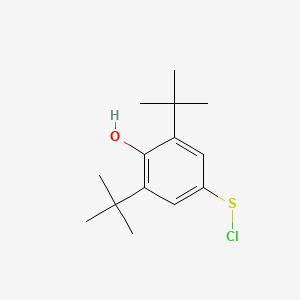
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol is an organic compound characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a chlorosulfanyl group at the 4 position, and a hydroxyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide to introduce the tert-butyl groups at the 2 and 6 positions.
Chlorosulfanylation: The next step involves the introduction of the chlorosulfanyl group at the 4 position. This can be achieved by reacting the intermediate compound with a chlorosulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chlorosulfanyl group can be reduced to form thiophenol derivatives.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in fuels, lubricants, and other hydrocarbon-based products to prevent oxidation and degradation.
Mécanisme D'action
The antioxidant properties of 2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol are primarily due to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. The chlorosulfanyl group further enhances its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the chlorosulfanyl group but shares similar antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): Contains a methyl group instead of a chlorosulfanyl group and is widely used as an antioxidant in food and cosmetics.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, providing even greater steric hindrance and stability.
Uniqueness
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol is unique due to the presence of the chlorosulfanyl group, which imparts distinct chemical reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring enhanced antioxidant properties and stability under harsh conditions.
Propriétés
Numéro CAS |
93110-24-8 |
|---|---|
Formule moléculaire |
C14H21ClOS |
Poids moléculaire |
272.8 g/mol |
Nom IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl) thiohypochlorite |
InChI |
InChI=1S/C14H21ClOS/c1-13(2,3)10-7-9(17-15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 |
Clé InChI |
GTSPYGMUMUCQBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)

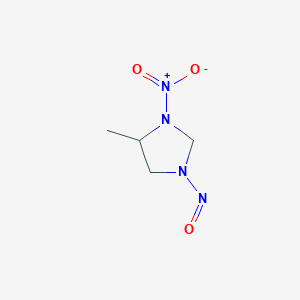
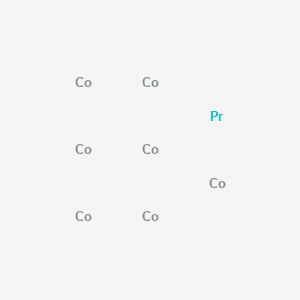
![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)

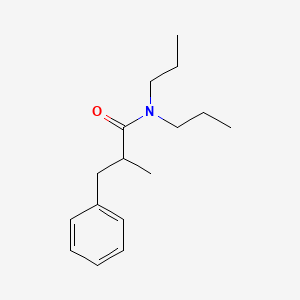
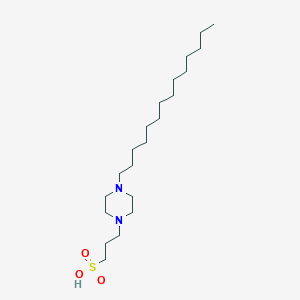
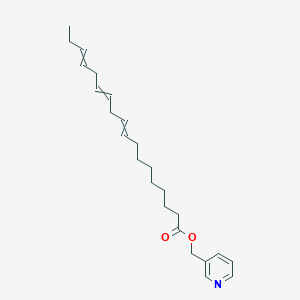
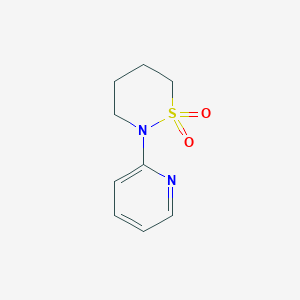
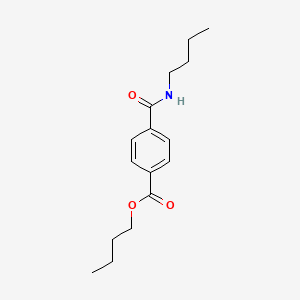
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)

![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
